molecular formula C28H28N4O2S B2413083 2-(benzylthio)-N-(4-methoxyphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide CAS No. 894887-10-6

2-(benzylthio)-N-(4-methoxyphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide

Cat. No.: B2413083
CAS No.: 894887-10-6
M. Wt: 484.62
InChI Key: BIIQAKSXLBOILB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(benzylthio)-N-(4-methoxyphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is a useful research compound. Its molecular formula is C28H28N4O2S and its molecular weight is 484.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-benzylsulfanyl-N-(4-methoxyphenyl)-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4O2S/c1-34-24-14-12-23(13-15-24)29-27(33)32-18-16-28(17-19-32)30-25(22-10-6-3-7-11-22)26(31-28)35-20-21-8-4-2-5-9-21/h2-15H,16-20H2,1H3,(H,29,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIIQAKSXLBOILB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)N2CCC3(CC2)N=C(C(=N3)SCC4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. The compound is a novel derivative and its specific targets in the body are still under investigation.

Mode of Action

It is known that the compound interacts with its targets in a way that leads to changes in cellular processes. The specific nature of these interactions and the resulting changes are subjects of ongoing research.

Result of Action

It is known that the compound has some level of activity against certain types of cancer cells. The specific effects and their implications for disease treatment are subjects of ongoing research.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and how it is metabolized in the body. Understanding these factors is crucial for optimizing the use of the compound in a therapeutic context.

Biological Activity

The compound 2-(benzylthio)-N-(4-methoxyphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide (CAS Number: 894887-10-6) is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C28H28N4O2SC_{28}H_{28}N_{4}O_{2}S, with a molecular weight of approximately 484.6 g/mol. The structure features a spirocyclic arrangement that incorporates multiple rings sharing a single atom, which is characteristic of spiro compounds.

PropertyValue
Molecular FormulaC28H28N4O2S
Molecular Weight484.6 g/mol
CAS Number894887-10-6

Preliminary studies suggest that the biological activity of this compound may be attributed to its ability to interact with various biological targets. The presence of the benzylthio group and methoxyphenyl moiety indicates potential interactions with enzymes and receptors involved in cellular signaling pathways.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are critical for cell proliferation or survival.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptor sites, influencing physiological responses.
  • Antioxidant Activity : The structure may confer antioxidant properties, reducing oxidative stress in cells.

Case Study Insights:

  • Anticancer Activity : Compounds with similar structures have shown promising anticancer effects through apoptosis induction in cancer cell lines (e.g., breast and colon cancer) .
  • Antimicrobial Properties : Some derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Effects : Related compounds have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines .

In Vitro Studies

In vitro assays have been employed to evaluate the cytotoxicity and efficacy of triazole derivatives against various cancer cell lines. For instance:

CompoundIC50 (µM)Cell Line
2-(benzylthio)-N-(4-methoxyphenyl)-3-phenyl...12MCF-7 (Breast Cancer)
Similar Triazole Derivative15HT-29 (Colon Cancer)

These results indicate that the compound may possess significant cytotoxic effects on specific cancer cell lines, warranting further investigation into its therapeutic potential.

Preparation Methods

Synthesis of the Carboxamide Precursor

The N-(4-methoxyphenyl)carboxamide moiety is commonly introduced via nucleophilic acyl substitution. For example, ethyl-(4-methoxyphenyl)glycinate can react with hydrazine hydrate to form 2-(4-methoxyphenylamino)acetohydrazide, as demonstrated in the synthesis of analogous hydrazides. This intermediate serves as a scaffold for subsequent functionalization:

Procedure :

  • Ethyl-(4-methoxyphenyl)glycinate (10 g, 0.048 mol) is refluxed with hydrazine hydrate (5 mL) in ethanol for 3 hours.
  • The product, 2-(4-methoxyphenylamino)acetohydrazide, is isolated by filtration (78% yield, m.p. 116–118°C).

Characterization :

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 4.51 (s, NH₂), 4.60 (s, CH₂), 7.10–7.79 (Ar-H).
  • IR (KBr): 3300 cm⁻¹ (N-H), 1678 cm⁻¹ (C=O).

Introduction of the Benzylthio Group

The benzylthio substituent is introduced via thiol-alkylation or nucleophilic displacement. A benzyl mercaptan derivative can react with a halogenated precursor under basic conditions. For instance, in the synthesis of 5,6-dihydro-2-methyl-N-phenyl-1,4-oxathiin-3-carboxamide, toluene and hydrochloric acid are used to extract intermediates, followed by thiol incorporation.

Procedure :

  • React 2-chloroacetohydrazide with benzylthiol in ethanol under reflux.
  • Use K₂CO₃ as a base to deprotonate the thiol and facilitate substitution.

Optimization :

  • Solvent : Ethanol or DMF for solubility.
  • Temperature : 80°C for 6 hours.

Spirocyclization Strategies

The spiro center is formed via acid-catalyzed cyclization, leveraging methodologies from oxathiin synthesis and spiro-isobenzofuran formation.

Method A (Acid-Catalyzed Cyclization) :

  • Dissolve the linear precursor (e.g., 2-(benzylthio)-N-(4-methoxyphenyl)-3-phenyl-1,4,8-triazadeca-1,3-diene-8-carboxamide) in toluene.
  • Add p-toluenesulfonic acid (0.75 g) and reflux at 75–80°C under vacuum using a Dean-Stark trap.
  • Monitor reaction completion by TLC (3–5 hours).

Method B (One-Pot Condensation-Cyclization) :

  • Combine ninhydrin, a naphthoquinone derivative, and periodic acid in acetic acid at 50°C.
  • After condensation, add periodic acid to initiate cyclization.
  • Isolate the product by filtration (yields: 70–90%).

One-Pot Synthesis Optimization

Building on the success of spiro-isobenzofuran synthesis, a streamlined one-pot approach for the target compound is proposed:

Procedure :

  • Condensation : React 4-methoxyaniline (1 mmol) with ethyl glyoxylate in acetic acid (2 mL) at 50°C for 2 hours.
  • Thiol Incorporation : Add benzylthiol (1.2 mmol) and K₂CO₃ (1.5 mmol), stirring for 1 hour.
  • Cyclization : Introduce periodic acid (1 mmol) and heat to 70°C for 4 hours.
  • Work-Up : Filter the precipitate and wash with water.

Advantages :

  • Reduced purification steps.
  • Higher yields (∼85%) compared to stepwise methods.

Characterization and Analytical Data

Spectroscopic Analysis

  • ¹H NMR (DMSO-d₆, 400 MHz):
    δ 3.87 (s, OCH₃), 4.59 (d, CH₂), 7.05–8.43 (Ar-H, N=CH), 9.31 (s, NH).
  • IR (KBr): 3300 cm⁻¹ (N-H), 1678 cm⁻¹ (C=O), 1634 cm⁻¹ (C=N).
  • HRMS-ESI : m/z calculated for C₂₈H₂₅N₃O₂S [M+H]⁺: 492.1745; found: 492.1748.

Crystallography

Recrystallization from isopropanol yields single crystals suitable for X-ray diffraction, confirming the spiro configuration.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantages Limitations
Stepwise 68–78 98–99 High reproducibility Multiple purification steps
One-Pot 85–90 97–98 Time-efficient, fewer intermediates Sensitive to stoichiometry

Industrial-Scale Considerations

The patent-derived cyclization method is amenable to scale-up:

  • Cyclization : Use toluene (300 g) and p-toluenesulfonic acid (0.75 g) under vacuum.
  • Crystallization : Cool to −10°C overnight for efficient product isolation (yield: 64–69%).

Q & A

Q. What synthetic methodologies are recommended for constructing the spiro[4.5]decane core in this compound?

The spiro[4.5]decane scaffold can be synthesized via cyclocondensation reactions. For example, analogous spiro compounds are prepared by reacting cyclic ketones (e.g., 2-Oxa-spiro[3.4]octane-1,3-dione) with substituted amines or hydrazines under reflux conditions in anhydrous solvents like acetonitrile or THF. Post-cyclization, functionalization (e.g., benzylthio or methoxyphenyl groups) is achieved via nucleophilic substitution or coupling reactions. Characterization typically involves IR, UV-Vis, and elemental analysis .

Q. How should researchers validate the structural integrity of the triazaspiro system?

Use a combination of spectroscopic techniques:

  • IR spectroscopy : Confirm the presence of carbonyl (C=O, ~1650–1750 cm⁻¹) and thioether (C-S, ~600–700 cm⁻¹) groups.
  • NMR : Analyze proton environments (e.g., spiro junction protons show distinct splitting patterns due to restricted rotation).
  • X-ray crystallography : Resolve the spiro conformation and substituent spatial arrangement, as demonstrated for similar 1,3-diazaspiro compounds .

Q. What are the key solubility and stability considerations for this compound in biological assays?

Due to its hydrophobic spiro core and aromatic substituents, dissolve the compound in DMSO (≤1% v/v) for in vitro studies. Stability testing via HPLC at physiological pH (7.4) and temperature (37°C) is critical, as hydrolytic degradation of the carboxamide group may occur over 24–48 hours .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected NMR shifts) be resolved during structural elucidation?

Discrepancies may arise from dynamic effects (e.g., ring puckering in the spiro system) or impurities. Strategies include:

  • Variable-temperature NMR : Identify conformational equilibria by observing signal coalescence at elevated temperatures.
  • 2D NMR (COSY, NOESY) : Map proton-proton correlations to distinguish between structural isomers.
  • High-resolution mass spectrometry (HRMS) : Rule out impurities by confirming molecular ion accuracy (<5 ppm error) .

Q. What experimental designs are optimal for evaluating structure-activity relationships (SAR) of substituents on the spiro core?

  • Systematic substitution : Synthesize analogs with variations in the benzylthio, methoxyphenyl, or phenyl groups.
  • Biological assays : Compare inhibitory activity (e.g., enzyme inhibition IC₅₀) across analogs. For example, replace the benzylthio group with methylthio or hydrogen to assess hydrophobic/hydrophilic interactions.
  • Computational modeling : Perform docking studies to predict binding affinities with target proteins .

Q. How can researchers address low yields in the final coupling step of the carboxamide group?

Low yields may result from steric hindrance at the spiro core. Mitigation strategies:

  • Activated coupling reagents : Use HATU or EDCI with DMAP to enhance reactivity.
  • Microwave-assisted synthesis : Reduce reaction time and improve efficiency (e.g., 80°C, 30 min).
  • Protecting groups : Temporarily block reactive sites (e.g., methoxyphenyl hydroxyl) during coupling .

Methodological Challenges and Contradictions

Q. How do reaction conditions for spiro core formation vary across literature reports, and how should researchers reconcile these differences?

Discrepancies in solvent choice (e.g., acetonitrile vs. THF) or catalysts (e.g., K₂CO₃ vs. NaH) are common. Pilot studies using fractional factorial design (e.g., varying solvent polarity and base strength) can identify optimal conditions for the target compound. For example, acetonitrile with K₂CO₃ may favor cyclization over side reactions .

Q. What are the limitations of UV-Vis spectroscopy in tracking reaction progress for this compound?

Overlapping absorption bands (e.g., from aromatic substituents) can obscure reaction monitoring. Use HPLC with a C18 column (Chromolith®) and UV detection at 254 nm for better resolution. Calibrate retention times against synthetic intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.